

2-(Dimethylamino)-2-phenylacetic acid molecular weight

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Compound of Interest

Compound Name: 2-(Dimethylamino)-2-phenylacetic acid

Cat. No.: B029472

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An In-depth Technical Guide to 2-(Dimethylamino)-2-phenylacetic Acid

This guide provides a comprehensive technical overview of **2-(Dimethylamino)-2-phenylacetic acid**, a key intermediate and building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core properties, synthesis, analytical characterization, and applications, grounding all claims in authoritative sources and field-proven insights.

Core Physicochemical & Structural Characteristics

2-(Dimethylamino)-2-phenylacetic acid, also known as N,N-dimethylphenylglycine, is a non-natural alpha-amino acid. Its structure, featuring a phenyl group and a tertiary amine on the alpha-carbon, makes it a valuable chiral building block and a precursor for more complex molecules.

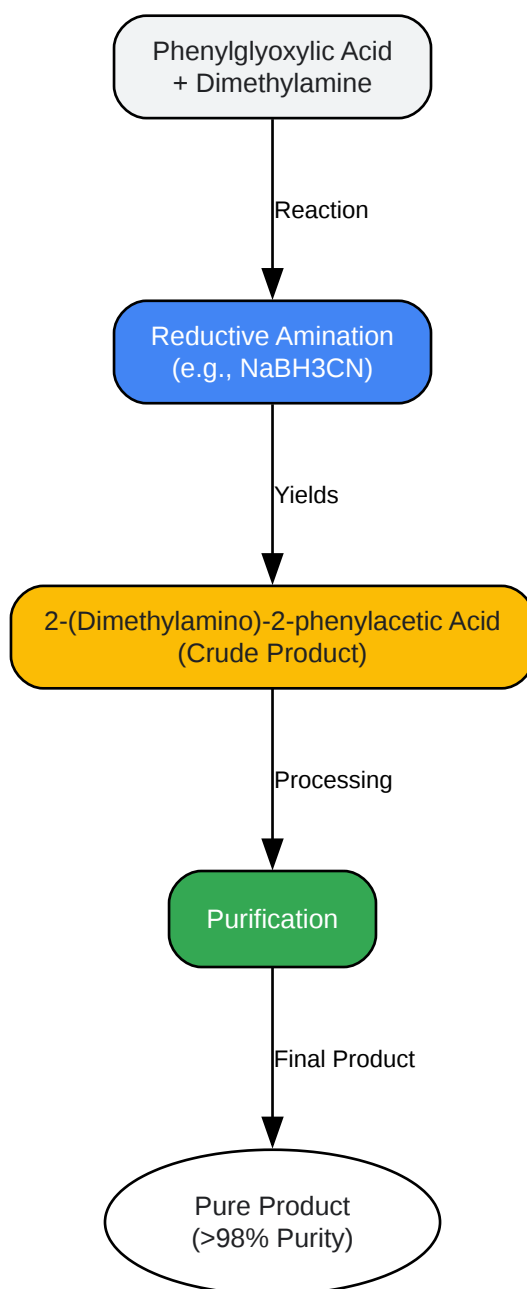
The definitive molecular weight of **2-(Dimethylamino)-2-phenylacetic acid** is 179.22 g/mol .^[1]^[2]^[3] This value is a cornerstone for all stoichiometric calculations in synthesis and for mass spectrometry analysis. A summary of its fundamental properties is presented below.

Property	Value	Source(s)
Molecular Weight	179.22 g/mol	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
CAS Number	14758-99-7 (racemate)	[1]
IUPAC Name	2-(dimethylamino)-2-phenylacetic acid	[1]
Synonyms	N,N-Dimethylphenylglycine, α-(Dimethylamino)phenylacetic Acid	[1]
Canonical SMILES	<chem>CN(C)C(C1=CC=CC=C1)C(=O)O</chem>	[1]
InChIKey	MLOBRLOZPSSKKO-UHFFFAOYSA-N	[1]

Note: Enantiomer-specific CAS numbers exist, such as 29810-09-1 for the (R)-enantiomer.[\[2\]](#)

Synthesis and Purification: A Practical Workflow

The synthesis of **2-(Dimethylamino)-2-phenylacetic acid** can be approached through several routes. A common and efficient laboratory-scale method involves the reductive amination of phenylglyoxylic acid, followed by N-methylation. This pathway is favored for its high yields and the availability of starting materials.



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Caption: A streamlined workflow for the synthesis and purification of **2-(Dimethylamino)-2-phenylacetic acid**.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a self-validating process for synthesizing the target compound.

Step 1: Reaction Setup

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenylglyoxylic acid (1 equivalent) in methanol (10 volumes).
- Cool the solution to 0°C using an ice bath.
- Slowly add an aqueous solution of dimethylamine (2.5 equivalents, 40% w/w) while maintaining the temperature below 10°C.
- Stir the mixture for 30 minutes at 0°C.
 - Scientist's Note: The excess dimethylamine drives the formation of the intermediate iminium ion. Maintaining a low temperature is crucial to prevent side reactions and degradation of the starting material.

Step 2: Reductive Amination

- In a separate beaker, prepare a solution of sodium cyanoborohydride (NaBH_3CN) (1.5 equivalents) in methanol.
- Add the NaBH_3CN solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10°C.
- Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
 - Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC). A sample taken at $t=0$ and subsequent time points can be spotted against the starting material to visually confirm its consumption.

Step 3: Work-up and Isolation

- Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~2. This neutralizes excess reagents.
- Concentrate the mixture under reduced pressure to remove the methanol.

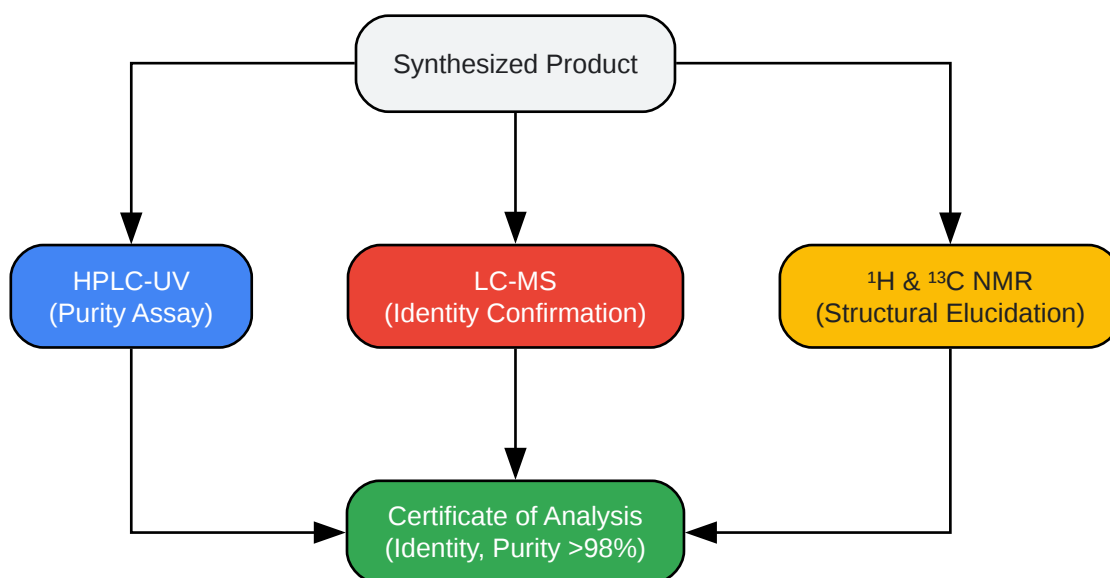
- Adjust the pH of the remaining aqueous solution to ~5-6 with a saturated sodium bicarbonate (NaHCO_3) solution. The product will precipitate as a white solid.
- Collect the solid by vacuum filtration and wash with cold deionized water.
- Dry the crude product in a vacuum oven at 40-50°C.

Step 4: Purification by Recrystallization

- Dissolve the crude solid in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Filter the purified crystals and dry under vacuum.
 - Expertise Insight: Ethanol is a suitable solvent for recrystallization as the compound's solubility is significantly higher at elevated temperatures compared to room temperature, ensuring high recovery of the purified product.

Comprehensive Analytical Characterization

To ensure the identity, purity, and quality of synthesized **2-(Dimethylamino)-2-phenylacetic acid**, a multi-pronged analytical approach is essential. This typically involves spectroscopic and chromatographic techniques.



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Caption: A standard analytical workflow for the quality control and release of **2-(Dimethylamino)-2-phenylacetic acid**.

Protocol 1: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography is the gold standard for assessing the purity of small molecule active pharmaceutical ingredients (APIs) and intermediates.

Parameter	Condition	Rationale
Column	C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)	Provides excellent separation for moderately polar compounds like the target analyte.
Mobile Phase A	0.1% Formic Acid in Water	Acidifies the mobile phase to ensure the carboxylic acid is protonated for better retention and peak shape. [4]
Mobile Phase B	Acetonitrile	The organic modifier used to elute the compound from the column.
Gradient	10% to 90% B over 15 minutes	A standard gradient to ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate	1.0 mL/min	A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
UV Detection	210 nm	Wavelength at which the phenyl group exhibits strong absorbance. [5]
Injection Volume	10 µL	A standard volume to avoid column overloading.

Methodology:

- **Standard Preparation:** Prepare a 1 mg/mL stock solution of a reference standard in a 50:50 mixture of Mobile Phase A and B.
- **Sample Preparation:** Prepare a sample solution at the same concentration as the standard.

- **System Suitability:** Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
- **Analysis:** Inject the sample solution. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- **1H NMR Analysis:**
 - **Phenyl Protons (C_6H_5):** Expected to appear as a multiplet in the aromatic region (~7.2-7.5 ppm).
 - **Alpha-Proton (α -CH):** A singlet expected around 4.0-4.5 ppm.
 - **N-Methyl Protons ($N(CH_3)_2$):** A singlet integrating to 6 protons, typically found around 2.2-2.5 ppm.
 - **Carboxylic Acid Proton ($COOH$):** A broad singlet that can appear over a wide range, often >10 ppm, and may exchange with residual water in the solvent.
- **^{13}C NMR Analysis:**
 - **Carbonyl Carbon ($C=O$):** Expected in the downfield region, ~170-175 ppm.
 - **Aromatic Carbons:** Multiple signals between ~125-140 ppm.
 - **Alpha-Carbon (α -C):** A signal around 65-70 ppm.
 - **N-Methyl Carbons ($N-CH_3$):** A signal around 40-45 ppm.

Applications in Drug Development and Research

The unique structure of **2-(Dimethylamino)-2-phenylacetic acid** makes it a versatile tool in medicinal chemistry and materials science.

1. **Pharmaceutical Intermediate:** It serves as a key building block for the synthesis of more complex APIs. The chiral center and the reactive carboxylic acid and tertiary amine groups allow for a wide range of chemical modifications.
2. **Polymer Science for Drug Delivery:** The dimethylamino group imparts pH-responsive properties. This has been exploited in the development of "smart" polymers for controlled drug release.^[6] For instance, polymers containing this moiety can be designed to be soluble at the low pH of the stomach but collapse and release their payload at the neutral pH of the intestine.^{[6][7]}



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Caption: Role of the dimethylamino moiety in pH-responsive drug delivery systems.

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